molecular formula C6H5ClN2O4S B3392723 2-Chloro-3-nitrobenzenesulfonamide CAS No. 1261761-91-4

2-Chloro-3-nitrobenzenesulfonamide

Cat. No.: B3392723
CAS No.: 1261761-91-4
M. Wt: 236.63 g/mol
InChI Key: YSJPYCOLWBGBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H5ClN2O4S. It is a derivative of benzenesulfonamide, characterized by the presence of chloro and nitro substituents on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-Chloro-3-nitrobenzenesulfonamide is used in various scientific research applications, including:

Mechanism of Action

Target of Action

2-Chloro-3-nitrobenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in bacterial growth and survival.

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the enzymes they target . They mimic the natural substrate of these enzymes, p-aminobenzoic acid (PABA), and bind to the active site of the enzyme, preventing the natural substrate from binding . This inhibits the enzyme’s activity and disrupts the synthesis of folic acid, a vital component for bacterial DNA replication .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is a precursor for the synthesis of nucleotides, the building blocks of DNA . By inhibiting folic acid synthesis, this compound prevents bacteria from replicating their DNA, effectively halting their growth and proliferation .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting the synthesis of folic acid, the compound prevents bacteria from replicating their DNA, effectively stopping their growth . This makes this compound an effective antibacterial agent.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as other drugs or food, can affect the absorption, distribution, metabolism, and excretion of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitrobenzenesulfonamide typically involves the nitration of 2-chlorobenzenesulfonamide. The process begins with the chlorosulfonation of nitrobenzene to produce 2-chloro-3-nitrobenzenesulfonyl chloride. This intermediate is then reacted with ammonia to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation and nitration reactions. The reaction mass is heated to 100°C and maintained at that temperature for several hours before cooling and further processing .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products include various substituted benzenesulfonamides.

    Reduction: The major product is 2-chloro-3-aminobenzenesulfonamide.

    Oxidation: Products include sulfonic acids and other oxidized derivatives.

Comparison with Similar Compounds

  • 4-Chloro-3-nitrobenzenesulfonamide
  • 2-Chloro-4-nitrobenzenesulfonamide
  • 2-Chloro-3-aminobenzenesulfonamide

Comparison: 2-Chloro-3-nitrobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 4-Chloro-3-nitrobenzenesulfonamide, it has different steric and electronic properties, affecting its reactivity and enzyme inhibition potential .

Properties

IUPAC Name

2-chloro-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJPYCOLWBGBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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